4-Cyclohexyl-2-(ethylamino)butanoic acid
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Overview
Description
4-Cyclohexyl-2-(ethylamino)butanoic acid is an organic compound with the molecular formula C₁₂H₂₃NO₂ It is characterized by a cyclohexyl group attached to a butanoic acid backbone, with an ethylamino substituent at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(ethylamino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexyl bromide and ethylamine as the primary starting materials.
Formation of Intermediate: Cyclohexyl bromide undergoes a nucleophilic substitution reaction with ethylamine to form 4-cyclohexyl-2-(ethylamino)butane.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Automated Reactors: Employing automated reactors to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-(ethylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Cyclohexyl-2-(ethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-(ethylamino)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
4-Cyclohexyl-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness
4-Cyclohexyl-2-(ethylamino)butanoic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
5428-16-0 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-cyclohexyl-2-(ethylamino)butanoic acid |
InChI |
InChI=1S/C12H23NO2/c1-2-13-11(12(14)15)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3,(H,14,15) |
InChI Key |
VFJKDEWRRDXKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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